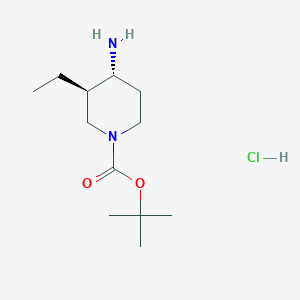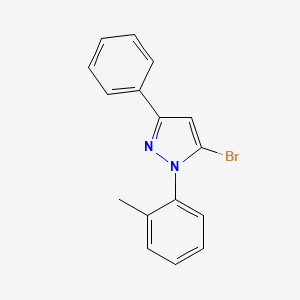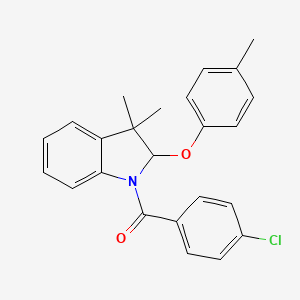
tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride is a chemical compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a piperidine ring. It is often used in synthetic chemistry due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as flow microreactors has been reported to enhance the synthesis process, making it more sustainable and efficient .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form hydroxylated products.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The tert-butyl group and the amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- tert-Butyl (3R,4R)-4-hydroxypyrrolidin-3-ylcarbamate hydrochloride
- rac-tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate hydrochloride
Uniqueness
What sets tert-butyl rac-(3R,4R)-4-amino-3-ethyl-1-piperidinecarboxylate hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C12H25ClN2O2 |
|---|---|
Molekulargewicht |
264.79 g/mol |
IUPAC-Name |
tert-butyl (3R,4R)-4-amino-3-ethylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-5-9-8-14(7-6-10(9)13)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m1./s1 |
InChI-Schlüssel |
ATIIJTOXSTUYQS-DHTOPLTISA-N |
Isomerische SMILES |
CC[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C.Cl |
Kanonische SMILES |
CCC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Chloromethyl)benzo[d]oxazole](/img/structure/B15132263.png)
![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1R)-](/img/structure/B15132276.png)


![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)


![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)


